4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione
Overview
Description
4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound features a piperidine ring substituted with a 2,6-dioxocyclohexyl group and an oxoethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound.
Intramolecular Cyclization: This is followed by intramolecular cyclization to form the piperidine ring.
Oxidation: The final step involves the oxidation of the cyclohexyl ring to introduce the dioxo groups.
Common reagents used in these reactions include potassium tert-butoxide as a promoter and various acetates and acrylamides as starting materials .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis method that involves solvent-free conditions and excellent functional group tolerance. This method allows for the kilo-scale synthesis of piperidine-2,6-diones, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield more highly oxidized derivatives, while reduction reactions produce more reduced forms of the compound .
Scientific Research Applications
4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the design of various drugs, including those targeting cancer and neurological disorders.
Organic Synthesis: It is used as a versatile intermediate in the synthesis of complex organic molecules.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industrial Applications: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione: This compound has a similar structure but with different substituents on the cyclohexyl ring.
4-Isobutylpiperidine-2,6-dione: Another similar compound with an isobutyl group instead of the oxoethyl group.
Uniqueness
4-[2-(2,6-Dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and organic synthesis make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-8-2-1-3-9(16)13(8)10(17)4-7-5-11(18)14-12(19)6-7/h7,13H,1-6H2,(H,14,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJICOCMJJLFPGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CC2CC(=O)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.